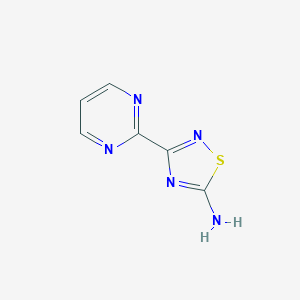

3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidin-2-yl compounds are a class of organic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . They are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of pyrimidin-2-yl compounds can be achieved through various methods. One study mentions the use of magnesium oxide nanoparticles in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis

The molecular structure of pyrimidin-2-yl compounds can be analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

Pyrimidin-2-yl compounds can undergo a variety of chemical reactions, often serving as key intermediates in the synthesis of more complex molecules .Wissenschaftliche Forschungsanwendungen

1. Chemodivergent Synthesis

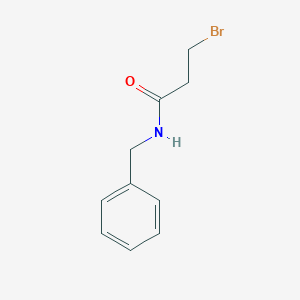

- Application Summary: This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

- Results or Outcomes: The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

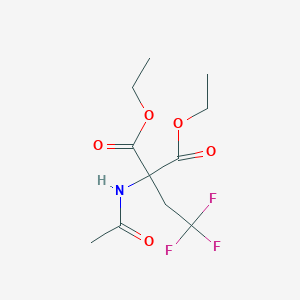

2. Synthesis of Novel Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

- Application Summary: This compound is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .

- Methods of Application: The synthesis was carried out using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

- Results or Outcomes: The synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis. The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) .

3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

- Application Summary: This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .

- Methods of Application: The synthesis was carried out using a series of novel 2-(pyridin-2-yl) pyrimidine derivatives .

- Results or Outcomes: The biological activities of the derivatives were evaluated against various parameters .

4. Inhibition of Collagen Synthesis

- Application Summary: This compound is used in the inhibition of collagen synthesis in liver fibrosis models .

- Methods of Application: The compound was used to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .

- Results or Outcomes: The compound reduced collagen deposition by nearly 63% in a liver fibrosis model .

5. Synthesis of 6-(5-((3-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinic Acid

- Application Summary: This compound is used in the synthesis of 6-(5-((3-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid .

- Methods of Application: The synthesis was carried out using a series of novel 2-(pyridin-2-yl) pyrimidine derivatives .

- Results or Outcomes: The synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra .

6. Synthesis of Bioactive Compounds

- Application Summary: This compound is used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4′- [1,3]dithiine] derivatives .

- Methods of Application: The synthesis was carried out using magnesium oxide nanoparticles .

- Results or Outcomes: The synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

7. Inhibition of Collagen Synthesis

- Application Summary: This compound is used in the inhibition of collagen synthesis in liver fibrosis models .

- Methods of Application: The compound was used to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .

- Results or Outcomes: The compound reduced collagen deposition by nearly 63% in a liver fibrosis model .

8. Synthesis of 6-(5-((3-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinic Acid

- Application Summary: This compound is used in the synthesis of 6-(5-((3-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid .

- Methods of Application: The synthesis was carried out using a series of novel 2-(pyridin-2-yl) pyrimidine derivatives .

- Results or Outcomes: The synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra .

9. Synthesis of Bioactive Compounds

- Application Summary: This compound is used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4′- [1,3]dithiine] derivatives .

- Methods of Application: The synthesis was carried out using magnesium oxide nanoparticles .

- Results or Outcomes: The synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5S/c7-6-10-5(11-12-6)4-8-2-1-3-9-4/h1-3H,(H2,7,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRFQLGUGZGCJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616981 |

Source

|

| Record name | 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |

CAS RN |

138588-24-6 |

Source

|

| Record name | 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)